molecular formula C14H20N2O2 B1359266 Benzyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 885278-83-1

Benzyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No. B1359266
CAS RN: 885278-83-1
M. Wt: 248.32 g/mol
InChI Key: XYDSFNOXAYIVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for Benzyl 3,5-dimethylpiperazine-1-carboxylate is 1S/C14H20N2O2.ClH/c1-11-8-16 (9-12 (2)15-11)14 (17)18-10-13-6-4-3-5-7-13;/h3-7,11-12,15H,8-10H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Benzyl 3,5-dimethylpiperazine-1-carboxylate has a molecular weight of 248.32 g/mol. It is available in powder form and oil form . The compound is stored at room temperature .

Scientific Research Applications

Antimicrobial Polymers

1-Cbz-3,5-dimethyl-piperazine: has been utilized in the synthesis of antimicrobial polymers . These polymers are designed to combat microbial infections, which pose a significant threat in various sectors including biomedical, healthcare, water purification, and food packaging . The piperazine moiety, a core structure in this compound, targets the cytoplasmic membrane of bacteria such as E. coli and S. aureus, causing cell death by leaking intercellular components .

Pharmaceutical Building Blocks

The compound serves as a building block in pharmaceutical research, particularly in the development of drugs with piperazine as a key structural motif. Piperazine derivatives are found in several marketed drugs across categories such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .

Drug Synthesis

Benzyl 3,5-dimethylpiperazine-1-carboxylate: is used in synthetic approaches for drug development. It can be employed in various stages of drug synthesis, including the protection of functional groups, as a spacer, or as a pharmacophore itself due to its versatile chemical structure .

Anticancer Research

Piperazine derivatives, including 1-Cbz-3,5-dimethyl-piperazine , are being explored for their potential anticancer properties. The compound’s ability to be modified allows researchers to create derivatives that can target specific cancer cells or pathways .

Neurological Disorder Treatments

The piperazine structure is a common feature in drugs used to treat neurological disorders. As such, 1-Cbz-3,5-dimethyl-piperazine could be instrumental in the synthesis of new compounds aimed at treating conditions like depression, anxiety, and schizophrenia .

Antiparasitic Agents

Historically, piperazine was used in the treatment of parasitic infections. Modern derivatives, including 1-Cbz-3,5-dimethyl-piperazine , continue to be investigated for their antiparasitic activity, potentially leading to new treatments for diseases caused by parasitic worms .

Chemical Research and Education

In chemical research and educational settings, 1-Cbz-3,5-dimethyl-piperazine is used to demonstrate synthetic chemistry techniques and reactions due to its reactivity and the educational value of its transformations .

Material Science

The compound’s structural properties make it a candidate for creating new materials with specific characteristics, such as enhanced durability or specialized conductivity, which could have applications in electronics and nanotechnology .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always recommended to handle it with appropriate safety measures.

properties

IUPAC Name

benzyl 3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDSFNOXAYIVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,5-dimethylpiperazine-1-carboxylate

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